2-(5-(4-fluorobenzyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)acetic acid
Overview
Description
Scientific Research Applications
Antimicrobial Activity
A study by Kumar et al. (2012) synthesized a series of compounds related to 2-(5-(4-fluorobenzyl)-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)acetic acid. These compounds were tested for antimicrobial activity and displayed effectiveness comparable to standard drugs like ciprofloxacin and fluconazole. Compounds with a methoxy group particularly showed high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Anti-Cancer Properties
Hammam et al. (2005) explored the anti-lung cancer activity of fluoro-substituted benzo[b]pyran, which is structurally related to this compound. These compounds were found to have anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anti-Inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized derivatives of 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid. These compounds exhibited significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity in albino mice (Khalifa & Abdelbaky, 2008).
Antibacterial Activity
A study by El-Borai et al. (2012) on pyrazolo[3,4-b]pyridine derivatives, structurally similar to this compound, demonstrated significant antibacterial and antifungal activities. Some compounds showed particularly high activity against liver cell lines (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Diverse Chemical Reactions and Applications
Smyth et al. (2007) investigated the reactions of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids, leading to the formation of various cyclic products. These reactions were sensitive to reagents and reaction conditions, indicating the potential for diverse applications in chemical synthesis (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-5-pyridin-4-yl-3,4-dihydropyrazol-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c18-14-3-1-12(2-4-14)9-15-10-16(13-5-7-19-8-6-13)20-21(15)11-17(22)23/h1-8,15H,9-11H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDAQAUNRQWMQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=NC=C2)CC(=O)O)CC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721078 | |
Record name | {5-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001383-88-5 | |
Record name | {5-[(4-Fluorophenyl)methyl]-3-(pyridin-4-yl)-4,5-dihydro-1H-pyrazol-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70721078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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